molecular formula C13H11N3O2S B2843022 N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 921130-00-9

N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2843022
CAS No.: 921130-00-9
M. Wt: 273.31
InChI Key: YRYNHZVBWUQLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method includes the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide stands out due to its unique prop-2-ynylsulfanyl group, which enhances its biological activity and specificity. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYNHZVBWUQLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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